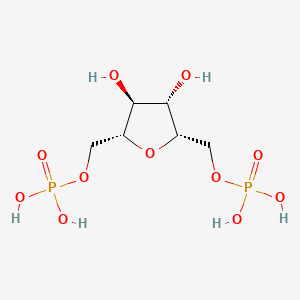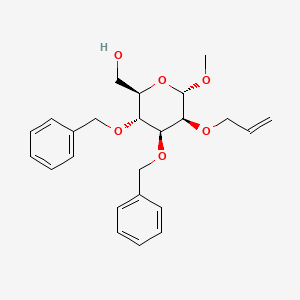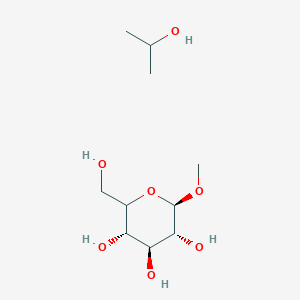
2,5-Anhydroglucitol-1,6-Biphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Anhydroglucitol-1,6-Biphosphate (2,5-AGP) is a sugar phosphate that has been studied for its potential applications in biochemical and physiological research. It is a derivative of glucose and is composed of two glucose molecules linked by an anhydroglucose bridge. It is a naturally occurring compound found in plants and animals, and is also produced synthetically in the laboratory. 2,5-AGP has been studied for its potential applications in a range of areas, including biochemistry, physiology, and pharmacology.
Applications De Recherche Scientifique
Role in Gluconeogenesis
2,5-Anhydroglucitol-1,6-Biphosphate plays a significant role in the process of gluconeogenesis. It catalyzes the hydrolysis of fructose 1,6-bisphosphate to fructose 6-phosphate in the presence of divalent cations . This makes it a rate-limiting enzyme in gluconeogenesis .
Interaction with Fructose-1,6-bisphosphatase 1
This compound interacts with the enzyme Fructose-1,6-bisphosphatase 1 in humans . This interaction is crucial for the regulation of glucose metabolism in the body .
Potential Role in Diabetes Research
Research has shown that 1,5-Anhydroglucitol (1,5-AG), a related compound, is sensitive to short-term glucose fluctuations and postprandial hyperglycemia . This suggests that 2,5-Anhydroglucitol-1,6-Biphosphate could potentially have similar properties and could be used in diabetes research.
Blood Glucose Monitoring
Given its sensitivity to glucose fluctuations, 2,5-Anhydroglucitol-1,6-Biphosphate could potentially be used as a nontraditional blood glucose monitoring indicator . This could provide a more accurate measure of short-term glucose levels compared to traditional methods .
Screening for Diabetes
The compound’s potential sensitivity to glucose fluctuations could make it useful for screening for diabetes . Early detection of diabetes can lead to more effective management and treatment of the disease .
Predicting Diabetes Complications
Studies have found that 1,5-AG can be used to predict the perils of diabetes complications such as diabetic nephropathy, diabetic cardiovascular disease, diabetic retinopathy, diabetic pregnancy complications, and diabetic peripheral neuropathy . Given the similarities between 1,5-AG and 2,5-Anhydroglucitol-1,6-Biphosphate, the latter could potentially be used in a similar manner .
Mécanisme D'action
Target of Action
The primary target of 2,5-Anhydroglucitol-1,6-Biphosphate is Fructose-1,6-bisphosphatase 1 (FBP1) . FBP1 is a regulatory enzyme in gluconeogenesis, a metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates .
Mode of Action
2,5-Anhydroglucitol-1,6-Biphosphate interacts with its target, FBP1, and catalyzes the hydrolysis of fructose 1,6-bisphosphate to fructose 6-phosphate in the presence of divalent cations . This action makes it a rate-limiting enzyme in gluconeogenesis .
Biochemical Pathways
The compound plays a crucial role in the gluconeogenesis pathway, which is a metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates . By catalyzing the hydrolysis of fructose 1,6-bisphosphate to fructose 6-phosphate, it regulates glucose sensing and insulin secretion of pancreatic beta-cells .
Result of Action
The molecular and cellular effects of the compound’s action involve the regulation of glucose sensing and insulin secretion of pancreatic beta-cells . It appears to modulate glycerol gluconeogenesis in the liver .
Propriétés
IUPAC Name |
[(2R,3S,4S,5S)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methyl dihydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O11P2/c7-5-3(1-15-18(9,10)11)17-4(6(5)8)2-16-19(12,13)14/h3-8H,1-2H2,(H2,9,10,11)(H2,12,13,14)/t3-,4+,5-,6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMBXSQDFPTODV-JGWLITMVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)COP(=O)(O)O)O)O)OP(=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H](O1)COP(=O)(O)O)O)O)OP(=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O11P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Anhydroglucitol-1,6-Biphosphate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-3-[(2R,3R,4S,5R,6R)-3,4-Diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B1139932.png)



![(4aR,6R,7R,8R,8aS)-6-Methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1139938.png)





